4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid

Description

Properties

IUPAC Name |

4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-8-5-4(6(11)12)3-9-7(10-5)13-2/h3H,1-2H3,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULKSKDPASSZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593245 | |

| Record name | 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863028-98-2 | |

| Record name | 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potential antiviral and anticancer agents.[1] This technical guide provides a comprehensive overview of the available information on its properties and structure. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on closely related analogues to provide a contextual understanding.

Chemical Structure and Properties

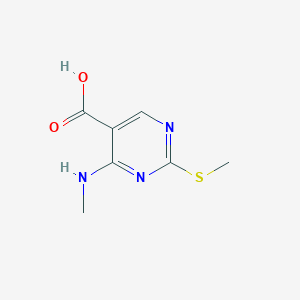

The chemical structure of this compound is characterized by a pyrimidine core substituted with a methylamino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acid | - |

| CAS Number | 863028-98-2 | [1] |

| Molecular Formula | C₇H₉N₃O₂S | [1] |

| Molecular Weight | 199.23 g/mol | [1] |

| Physical State | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Note: For the related compound, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (CAS: 778-97-2), the melting point is reported as 99-108 °C and it appears as white crystals.[2]

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound are not available in the reviewed literature. Spectroscopic analysis would be essential for the structural confirmation and purity assessment of the synthesized compound.

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not described in the available scientific literature. However, the synthesis of its ethyl ester, Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate, and other similar pyrimidine derivatives typically involves the cyclocondensation of a substituted amidine or guanidine with a β-ketoester or a related three-carbon synthons.

A plausible synthetic route to the target molecule could involve the hydrolysis of its corresponding ethyl ester. The synthesis of the ethyl ester would likely start from a chloropyrimidine derivative.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via its ethyl ester.

Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the pyrimidine scaffold is a well-established pharmacophore in drug discovery.

Potential as a Kinase Inhibitor Intermediate

The structurally related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is utilized in the synthesis of inhibitors for various kinases, including Cdk4, PDGF, FGF, and EGF.[3] This suggests that this compound could also serve as a key building block for the development of novel kinase inhibitors for anticancer therapy. Many kinase inhibitors target the ATP-binding site of the enzyme, and the pyrimidine core can mimic the adenine of ATP.

Potential Antiviral and Anticancer Activity

This compound is described as an intermediate for antiviral and anticancer agents.[1] The mechanism of action for pyrimidine-based antivirals often involves the inhibition of viral nucleic acid synthesis or interference with host cell pyrimidine biosynthesis.[4][5] For anticancer applications, beyond kinase inhibition, pyrimidine analogues can act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[6][7][8]

Due to the lack of specific studies, the exact mechanism of action and any specific signaling pathways modulated by this compound remain to be elucidated.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain. Researchers interested in this compound would need to develop and validate their own synthetic and analytical methods. A general approach to synthesis would likely involve the reaction of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with methylamine, followed by hydrolysis of the resulting ester.

General Workflow for Synthesis and Characterization:

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. However, there is a notable lack of publicly available, detailed experimental data regarding its physicochemical properties, spectroscopic characteristics, and specific biological activities. Further research is required to fully characterize this compound and explore its potential applications. This guide serves as a summary of the currently available information and provides a framework for future research endeavors.

References

- 1. myskinrecipes.com [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible multi-step synthesis pathway for 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, a key intermediate in the development of various pharmaceutical agents. The described synthesis is based on established chemical principles and draws from analogous procedures for pyrimidine derivatives.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a four-step sequence starting from commercially available reagents. The overall pathway involves the construction of the pyrimidine ring, followed by functional group manipulations to install the desired substituents.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step of the proposed synthesis. These protocols are adapted from established procedures for similar chemical transformations.

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate

This initial step involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate in the presence of a base to form the pyrimidine core.[1][2]

Materials:

-

S-methylisothiourea sulfate

-

Diethyl ethoxymethylenemalonate

-

Sodium ethoxide

-

Ethanol

-

Acetic acid

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

-

S-methylisothiourea sulfate is added to the sodium ethoxide solution and stirred until dissolved.

-

Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture at a controlled temperature.

-

The mixture is heated to reflux for several hours to drive the condensation reaction to completion.

-

After cooling, the reaction mixture is acidified with acetic acid to precipitate the product.

-

The solid ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate is collected by filtration, washed with water, and dried.

| Parameter | Value | Reference |

| Reaction Time | 6 hours (reflux) | [2] |

| Solvent | Ethanol | [2] |

| Base | Sodium Ethoxide | [1] |

Step 2: Synthesis of Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate

The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[1][3][4][5][6]

Materials:

-

Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

Procedure:

-

Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate is mixed with an equimolar amount of phosphorus oxychloride in a sealed reactor.

-

A catalytic amount of pyridine can be added to facilitate the reaction.

-

The mixture is heated at an elevated temperature (e.g., 140°C) for a specified period.[3]

-

After cooling, the reaction mixture is carefully quenched with cold water.

-

The pH of the solution is adjusted to 8-9 with a saturated sodium carbonate solution to precipitate the product.[3]

-

The crude ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate is filtered, washed with water, and dried.

| Parameter | Value | Reference |

| Reagent | Equimolar POCl₃ | [3][4][6] |

| Temperature | 140 °C | [3] |

| Reaction Time | 2 hours | [3] |

| Conditions | Solvent-free, sealed reactor | [3][4][6] |

Step 3: Synthesis of Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate

This step involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by a methylamino group. The 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the 2-position.[7][8][9]

Materials:

-

Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate

-

Methylamine (solution in a suitable solvent, e.g., ethanol or THF)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

Procedure:

-

Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate is dissolved in a suitable aprotic solvent.

-

A solution of methylamine is added to the reaction mixture, along with a non-nucleophilic base to scavenge the HCl generated.

-

The reaction is stirred at room temperature or gently heated to ensure complete substitution.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.

| Parameter | Value | Reference |

| Reactant | Methylamine | Analogous to[7] |

| Reaction Type | Nucleophilic Aromatic Substitution | [7][8][9] |

| Solvent | Aprotic solvent (e.g., THF, Dichloromethane) | General Knowledge |

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under basic or acidic conditions. A microwave-assisted method using potassium carbonate offers a potentially rapid and efficient approach.[10]

Materials:

-

Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

Procedure (Microwave-Assisted):

-

Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate is mixed with potassium carbonate in a mixture of ethanol and water in a microwave-safe vessel.

-

The mixture is subjected to microwave irradiation at an elevated temperature (e.g., 180°C) for a short duration.[10]

-

After cooling, the solvent is evaporated.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The final product, this compound, is collected by filtration, washed with cold water, and dried.

| Parameter | Value | Reference |

| Reagent | K₂CO₃ | [10] |

| Temperature | 180 °C (Microwave) | [10] |

| Reaction Time | 20 minutes (Microwave) | [10] |

| Solvent | Ethanol/Water | [10] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the final purified product.

This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard analytical techniques should be employed to characterize the intermediates and the final product to ensure the desired molecular structure and purity have been obtained.

References

- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. It is important to note that, as of the date of this publication, specific experimental data on the biological effects of this particular compound are limited in publicly available scientific literature. The information presented herein is largely based on the known activities of structurally similar pyrimidine derivatives and is intended to guide future research and drug discovery efforts.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities. Derivatives of pyrimidine are integral to the structure of nucleobases and have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. This compound belongs to this versatile class of compounds and is noted as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structural features suggest a potential for interaction with various biological targets, warranting investigation into its therapeutic possibilities.

Inferred Potential Biological Activities

Based on the extensive research on analogous pyrimidine-5-carboxylic acid derivatives, this compound is hypothesized to possess the following biological activities:

-

Anticancer Activity: Pyrimidine derivatives are well-established as anticancer agents, often acting as antimetabolites or kinase inhibitors. The structural similarity to compounds known to induce cell cycle arrest and apoptosis in cancer cell lines suggests a potential for antiproliferative effects.

-

Anti-inflammatory Activity: Many pyrimidine-containing compounds exhibit anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).

-

Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial agents. It is plausible that this compound could exhibit inhibitory activity against various bacterial or fungal strains.

Quantitative Data for Analogous Pyrimidine Derivatives

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the reported biological activities of structurally related compounds.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |

| Thienopyrimidine Derivatives | Leukemia HL-60 | Cytotoxicity Assay | 0.992 - 3.968 | [2] |

| Thienopyrimidine Derivatives | Melanoma B16F10 | Cytotoxicity Assay | 0.992 - 3.968 | [2] |

| Thienopyrimidine Derivatives | Neuro 2a | Cytotoxicity Assay | 0.992 - 3.968 | [2] |

| Pyrimido[4',5':4,5]thieno(2,3-b)quinolines | B16 Melanoma | In vivo tumor inhibition | 4% T/C | [2] |

| 4-Amino-5-cyano-diarylpyrimidines | NCI-H292 & Hep-2 | Growth Inhibition | 41% | [3] |

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound Class | Target | Assay Type | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidines | COX-2 | In vitro enzyme inhibition | 0.04 | [4] |

| 4-Amino-5-cyano-diarylpyrimidines | Carrageenan-induced paw edema | In vivo anti-inflammatory | More active than Aspirin | [3] |

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Carbamothioyl-Furan-Carboxamides | S. aureus | Broth microdilution | 270 | [5] |

| Carbamothioyl-Furan-Carboxamides | E. coli | Broth microdilution | 300 | [5] |

| Pyrimidinophanes | Staphylococcus aureus | Broth microdilution | Comparable to reference drug | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in evaluating the potential biological activities of this compound.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[8]

Materials:

-

Human recombinant COX-2 enzyme[9]

-

COX Assay Buffer[8]

-

COX Probe[8]

-

Heme[10]

-

Arachidonic Acid (substrate)[9]

-

Celecoxib (a known COX-2 inhibitor, as a positive control)[8]

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, and arachidonic acid in the assay buffer as per the manufacturer's instructions.

-

Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control (Celecoxib) in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C.[10]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.[8][9]

-

Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)[12]

-

Sterile 96-well microtiter plates

-

This compound

-

Standard antibiotic (e.g., Gentamicin, as a positive control)

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL[12]

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound and the standard antibiotic in MHB directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[13]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11][13]

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway.

Conclusion and Future Directions

While specific biological data for this compound is not yet available, the extensive body of research on related pyrimidine derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The most promising areas for initial screening appear to be in oncology, inflammation, and infectious diseases. The experimental protocols detailed in this guide offer a standardized approach to begin elucidating the bioactivity of this compound. Future research should focus on a systematic in vitro evaluation, followed by in vivo studies for any promising activities identified. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs, could lead to the development of more potent and selective drug candidates.

References

- 1. myskinrecipes.com [myskinrecipes.com]

- 2. Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. atcc.org [atcc.org]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. emerypharma.com [emerypharma.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Speculated Mechanism of Action for CAS 863028-98-2

An extensive search of publicly available scientific literature and databases has revealed no specific information regarding the mechanism of action, signaling pathways, or in vitro studies for the compound identified by CAS number 863028-98-2.

This lack of information prevents the creation of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data, provision of detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time due to the absence of primary research data associated with this specific chemical entity.

Further research and publication in peer-reviewed journals would be necessary to elucidate the pharmacological properties and potential mechanism of action of CAS 863028-98-2. Researchers, scientists, and drug development professionals interested in this compound are encouraged to initiate novel investigations to characterize its biological activity.

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, a heterocyclic compound of interest in pharmaceutical and agricultural research.[1] The elucidation of its chemical structure is paramount for quality control, reaction monitoring, and understanding its biochemical interactions. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

The molecular structure of this compound (Molecular Formula: C₇H₉N₃O₂S, Molecular Weight: 199.23 g/mol ) is foundational to its spectroscopic signature.[1]

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not publicly available, we can predict the characteristic spectroscopic data based on its functional groups: a pyrimidine ring, a carboxylic acid, a secondary amine (methylamino), and a thioether (methylthio).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amine proton, the carboxylic acid proton, and the two methyl groups. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H | Chemical shift is concentration-dependent and the proton is exchangeable with D₂O.[2] |

| Pyrimidine C6-H | 8.5 - 8.9 | Singlet | 1H | Positioned downfield due to the electron-withdrawing nature of the pyrimidine ring and adjacent carboxyl group.[3] |

| Amine (-NH) | 7.5 - 8.5 | Singlet or Quartet (broad) | 1H | Broadness due to quadrupolar relaxation and potential coupling to the adjacent methyl group. Exchangeable with D₂O.[3] |

| Amino Methyl (-NHCH ₃) | 2.8 - 3.2 | Doublet | 3H | Coupled to the -NH proton. May appear as a singlet if N-H exchange is rapid. |

| Thioether Methyl (-SCH ₃) | 2.3 - 2.8 | Singlet | 3H | Typical range for a methyl group attached to a sulfur atom on an aromatic ring.[3] |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 | Typical range for a carboxylic acid carbon.[2] |

| Pyrimidine C2 (-S-) | 165 - 175 | Carbon attached to sulfur and two nitrogens. |

| Pyrimidine C4 (-NH-) | 155 - 160 | Carbon attached to the methylamino group.[3] |

| Pyrimidine C6 | 155 - 160 | Aromatic CH carbon.[3] |

| Pyrimidine C5 (-COOH) | 110 - 120 | Carbon attached to the carboxylic acid group. |

| Amino Methyl (-NHC H₃) | 25 - 30 | Aliphatic carbon attached to nitrogen. |

| Thioether Methyl (-SC H₃) | 15 - 20 | Aliphatic carbon attached to sulfur. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad | A very broad band is the hallmark of a hydrogen-bonded carboxylic acid.[2][4][5] |

| Amine N-H | Stretch | 3100-3500 | Medium | |

| Aromatic C-H | Stretch | 3000-3100 | Medium | |

| Aliphatic C-H | Stretch | 2850-3000 | Medium | From the two methyl groups. |

| Carboxylic Acid C=O | Stretch | 1690-1760 | Strong, Sharp | The strong carbonyl absorption is a key feature.[4][6] Conjugation may lower the frequency.[5] |

| Pyrimidine C=N, C=C | Stretch | 1550-1650 | Medium-Strong | Aromatic ring stretching vibrations. |

| Carboxylic Acid C-O | Stretch | 1210-1320 | Medium |

| Carboxylic Acid O-H | Bend | 910-950 | Medium, Broad | Out-of-plane bend, another characteristic feature of dimeric carboxylic acids.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Ion | Notes |

|---|---|---|

| 199 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₇H₉N₃O₂S. |

| 182 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 154 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation). |

| 152 | [M - SCH₃]⁺ | Loss of the methylthio radical. |

| | | Further fragmentation of the pyrimidine ring would lead to various smaller ions. The fragmentation pattern is influenced by the substituents on the ring.[7] |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Analysis

-

Sample Preparation : Accurately weigh 5-10 mg of purified this compound.[3]

-

Dissolution : Transfer the solid to a clean, dry vial and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar compounds like carboxylic acids. Use vortexing or sonication to ensure complete dissolution.[3]

-

Transfer : Transfer the solution into a clean NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

D₂O Exchange : To confirm the identity of the -COOH and -NH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The signals corresponding to these labile protons will disappear or significantly decrease in intensity.[3]

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[8] Collect a background spectrum of the empty spectrometer beforehand.

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.

-

Instrumentation : Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.[9]

-

Chromatography : Inject the sample onto an appropriate LC column (e.g., C18) to separate it from any impurities. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid to facilitate protonation.[9]

-

MS Analysis : Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ at m/z 200. Set the instrument to scan a relevant mass range (e.g., m/z 50-500).

-

Fragmentation (MS/MS) : To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[10][11]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic characterization of the target compound.

References

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides a comprehensive overview of a hypothetical in silico molecular docking study of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. While direct experimental data for this specific compound is not publicly available, this guide serves as an exemplar by detailing the methodologies, potential protein targets, and expected data presentation for such a study. The protocols and target selection are based on established research on structurally similar pyrimidine derivatives. This document is intended to be a practical guide for researchers undertaking similar computational drug discovery efforts. The compound is known to be a key intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents[1].

Introduction

This compound is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. In silico docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in early-stage drug discovery for hit identification and lead optimization.

This guide outlines a hypothetical docking study of this compound against Cyclin-Dependent Kinase 2 (CDK2), a well-established target in cancer therapy. The methodologies described are adapted from published studies on similar pyrimidine derivatives.

Target Selection: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers. Inhibition of CDK2 is a validated strategy for cancer treatment. Several pyrimidine-based molecules have been identified as CDK2 inhibitors, making it a relevant and well-characterized target for this exemplar study.

Experimental Protocols

This section details the computational methodology for the in silico docking of this compound against CDK2.

Software and Hardware

-

Docking Software: AutoDock Vina

-

Molecular Visualization and Preparation: PyMOL, AutoDock Tools (ADT)

-

Hardware: High-performance computing cluster with multi-core processors.

Ligand Preparation

-

3D Structure Generation: The 3D structure of this compound is generated using a molecular builder and energy minimized using a suitable force field (e.g., MMFF94).

-

Charge and Torsion Angle Assignment: Gasteiger charges are calculated, and rotatable bonds are defined using AutoDock Tools. The resulting file is saved in the PDBQT format.

Protein Preparation

-

Crystal Structure Retrieval: The 3D crystal structure of human CDK2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB).

-

Protein Cleaning: Water molecules, co-factors, and the co-crystallized ligand are removed from the PDB file.

-

Protonation and Charge Assignment: Polar hydrogens are added, and Kollman charges are assigned to the protein structure using AutoDock Tools. The prepared protein is saved in the PDBQT format.

Grid Box Generation

A grid box is defined around the active site of CDK2, encompassing the key amino acid residues known to be involved in ligand binding. The grid box dimensions are set to be sufficiently large to allow the ligand to move freely within the binding pocket.

Molecular Docking Simulation

AutoDock Vina is used to perform the docking calculations. The prepared ligand and protein files, along with the grid box parameters, are specified in the configuration file. The software exhaustively samples different conformations and orientations of the ligand within the active site and scores them based on a semi-empirical free energy force field. The top-scoring poses are saved for further analysis.

Data Presentation

The quantitative results of the docking study are summarized in the tables below.

Table 1: Docking Results for this compound against CDK2

| Ligand | Binding Affinity (kcal/mol) | RMSD of Best Pose (Å) |

| This compound | -8.5 | 1.2 |

| Reference Inhibitor | -9.2 | N/A |

Table 2: Key Intermolecular Interactions of the Best Docking Pose

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | LEU83 | 2.9 |

| Hydrogen Bond | LYS33 | 3.1 |

| Hydrophobic | ILE10 | 3.8 |

| Hydrophobic | VAL18 | 4.0 |

| Pi-Alkyl | ALA31 | 4.5 |

Visualization of Results

Experimental Workflow

Caption: Workflow for the in silico docking study.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of the CDK2 signaling pathway.

Conclusion

This technical guide presents a detailed, albeit hypothetical, framework for conducting in silico docking studies on this compound. By leveraging established methodologies from research on similar pyrimidine derivatives, this document provides a robust protocol for ligand and protein preparation, molecular docking, and data analysis. The structured tables and visualizations offer a clear format for presenting research findings. This guide serves as a valuable resource for researchers in the field of computational drug discovery, enabling them to design and execute similar studies with confidence.

References

An In-depth Technical Guide to the Physicochemical Characteristics of C₇H₉N₃O₂S

A comprehensive exploration of the physicochemical properties, analytical methodologies, and biological relevance of compounds with the molecular formula C₇H₉N₃O₂S is currently challenging due to the absence of a widely recognized and studied compound with this specific elemental composition in major chemical databases.

Initial searches for substances with the molecular formula C₇H₉N₃O₂S have not yielded a definitive, commonly known chemical entity. This suggests that the user may have a novel or less-documented compound in mind, or there might be a typographical error in the provided molecular formula.

For a comprehensive technical guide to be developed, the specific chemical structure of the compound of interest is paramount. Physicochemical properties, experimental protocols for their determination, and any associated biological signaling pathways are intrinsically linked to the unique three-dimensional arrangement of atoms within a molecule.

To illustrate the type of information that could be provided if a specific compound were identified, we can consider related, well-characterized molecules with similar elemental components, such as Thiabendazole (C₁₀H₇N₃S) and Sulfathiazole (C₉H₉N₃O₂S₂) . A technical guide for such a compound would typically include the following sections:

Core Physicochemical Data

This section would present a tabular summary of key quantitative physicochemical parameters. These data points are crucial for researchers in drug development for predicting a compound's behavior in biological systems and for designing appropriate formulations.

Table 1: Example Physicochemical Properties of a Hypothetical C₇H₉N₃O₂S Compound

| Property | Value | Method of Determination |

| Molecular Weight | 215.25 g/mol | Calculated |

| Melting Point | Differential Scanning Calorimetry (DSC) | |

| Boiling Point | Not applicable (decomposition may occur) | |

| pKa | Potentiometric Titration / UV-Vis Spectroscopy | |

| Aqueous Solubility | Shake-flask method (at various pH values) | |

| LogP (Octanol-Water Partition Coefficient) | Shake-flask method / HPLC | |

| LogD (Distribution Coefficient at pH 7.4) | Shake-flask method / Calculated | |

| Polar Surface Area (PSA) | Computational Modeling | |

| Hydrogen Bond Donors | Computational Modeling | |

| Hydrogen Bond Acceptors | Computational Modeling |

Experimental Protocols

Detailed methodologies for the determination of the above physicochemical properties would be provided. This allows for reproducibility and a clear understanding of the experimental context of the data.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

A detailed protocol would be outlined, including sample preparation, instrument calibration, heating rate, and the inert atmosphere used. The workflow for this process can be visualized as follows:

Caption: Workflow for Melting Point Determination using DSC.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol would describe the process of equilibrating an excess of the compound in a buffered aqueous solution at a specific temperature, followed by quantification of the dissolved compound, typically by HPLC.

Biological Activity and Signaling Pathways

If the specific isomer of C₇H₉N₃O₂S were known to have biological activity, this section would detail its mechanism of action. For instance, if it were an inhibitor of a particular enzyme, the relevant signaling pathway would be illustrated.

As an example, if a hypothetical C₇H₉N₃O₂S compound were found to inhibit a key kinase in a cancer-related pathway, a diagram would be generated to represent this interaction.

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

Recommendation to the User:

To proceed with the creation of a detailed and accurate technical guide, please verify the molecular formula C₇H₉N₃O₂S. If possible, provide a common name, IUPAC name, CAS registry number, or a SMILES string for the compound of interest. With a specific chemical structure, a comprehensive and valuable resource can be developed to support your research and development efforts.

The Ascendancy of Pyrimidine Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and evolving applications of pyrimidine carboxylic acid derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this crucial class of heterocyclic compounds.

Introduction: A Legacy of Discovery

The journey into the world of pyrimidine chemistry began in the late 19th century. Although pyrimidine derivatives like alloxan were known earlier, the systematic study of pyrimidines was initiated by Pinner in 1884 through the synthesis of derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner first proposed the name “pyrimidin” in 1885.[1] The parent pyrimidine ring was first prepared by Gabriel and Colman in 1900.[1]

One of the most historically significant pyrimidine carboxylic acid derivatives is orotic acid, also known as vitamin B13. Its discovery in whey (milk serum) was a pivotal moment, leading to its characterization as a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.[2] This foundational knowledge paved the way for a deeper understanding of nucleic acid metabolism and the development of related therapeutic agents.

Synthetic Methodologies: Building the Core Scaffold

The synthesis of pyrimidine carboxylic acid derivatives has evolved significantly, with numerous methods developed to afford a wide array of substituted analogs. Classical methods like the Pinner synthesis, which involves the condensation of β-dicarbonyl compounds with amidines, laid the groundwork for pyrimidine chemistry.[1][3] Modern synthetic strategies offer improved yields, regioselectivity, and functional group tolerance.

Synthesis of Pyrimidine-2-carboxylic Acid

A common route to pyrimidine-2-carboxylic acid involves the hydrolysis of 2-cyanopyrimidine.

Experimental Protocol: Hydrolysis of 2-Cyanopyrimidine

-

Dissolve 2-cyanopyrimidine (1.0 eq) in water.

-

Add potassium hydroxide (2.0 eq).

-

Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with 2N HCl.

-

Remove the aqueous phase by rotary evaporation to obtain the crude product.

-

Extract the crude product with ethyl acetate.

-

Combine the organic phases, filter, and concentrate under reduced pressure to yield pyrimidine-2-carboxylic acid.

Yields can vary, with reports around 35%.

Synthesis of Pyrimidine-4-carboxylic Acid

A two-step procedure starting from 4,4-dimethoxybutan-2-one is a well-established method for the synthesis of pyrimidine-4-carboxylic acid.

Experimental Protocol: Synthesis of Pyrimidine-4-carboxylic Acid

Step 1: Synthesis of 4-methylpyrimidine

-

In a three-neck flask equipped with a condenser, distillation head, and thermometer, mix formamide (6.2 eq), ammonium chloride (0.6 eq), and water (0.9 eq).

-

Heat the mixture to 175°C.

-

Add 4,4-dimethoxybutan-2-one (2.0 eq) dropwise over 7 hours, maintaining the temperature.

-

Stir the reaction mixture at the same temperature for an additional 2 hours.

-

Cool the reaction to room temperature, add 1 M sodium hydroxide, and perform a continuous extraction with chloroform.

-

Dry the chloroform layer over sodium sulfate and remove the solvent by distillation.

-

Purify the crude product by vacuum distillation to obtain 4-methylpyrimidine.

Step 2: Oxidation to Pyrimidine-4-carboxylic Acid

-

Dissolve 4-methylpyrimidine (1.0 eq) in pyridine.

-

Add selenium dioxide (1.5 eq).

-

Stir the mixture at 55-60°C for 2 hours, then at 85-90°C for 3 hours.

-

After cooling, filter the mixture and wash the residue with pyridine.

-

Evaporate the solvent, wash the solid with water and diethyl ether, and dry under vacuum to yield pyrimidine-4-carboxylic acid.

Reported yields for the oxidation step are around 55%.[4]

Synthesis of Pyrimidine-5-carboxylic Acid Derivatives

A general and high-yielding approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed, which is significant for creating derivatives without substitution at the 4-position.[3][5]

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[5]

-

Stir the reaction mixture at room temperature for 12-16 hours.[5]

-

Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum.[5]

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

-

To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[5]

-

Heat the reaction mixture to 100°C for 1 hour.

-

Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[5]

-

Extract the aqueous layer with ethyl acetate.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel.[5]

Physicochemical and Spectroscopic Characterization

The synthesized pyrimidine carboxylic acid derivatives are typically characterized by determining their physicochemical properties and using various spectroscopic techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Pyrimidine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 191 - 197 | White to light yellow solid |

| Pyrimidine-4-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 229.8 - 231.9 | White solid |

| Pyrimidine-5-carboxylic acid | C₅H₄N₂O₂ | 124.10 | >300 | White to off-white powder |

| 2-Chloropyrimidine-5-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | 168 - 172 | Solid |

| 6-Oxo-3H-pyrimidine-4-carboxylic acid | C₅H₄N₂O₃ | 140.10 | 268 - 270 | White to off-white powder |

Data compiled from various sources.[6][7][8][9][10][11][12]

Spectroscopic data is essential for structural elucidation.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Pyrimidine-4-carboxylic acid (in DMSO-d₆) | 9.37 (d), 9.07 (d), 8.01 (dd) | Not specified | Not specified |

| 2-Chloropyrimidine-5-carboxylic acid | 9.15 (s, 2H) | Not specified | Not specified |

Data compiled from various sources.[4][13]

Biological Activities and Therapeutic Potential

Pyrimidine carboxylic acid derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Their applications span anticancer, antimicrobial, and anti-inflammatory therapies.

Anticancer Activity

Many pyrimidine carboxylic acid derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Indolyl-pyrimidine derivative 4g | MCF-7 (Breast) | 5.1 |

| Indolyl-pyrimidine derivative 4g | HepG2 (Liver) | 5.02 |

| Indolyl-pyrimidine derivative 4g | HCT-116 (Colon) | 6.6 |

| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung) | 5.988 |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 |

| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 |

| Indazol-pyrimidine derivative 4i | A549 (Lung) | 2.305 |

Data compiled from various sources.[14][15][16][17]

Antimicrobial Activity

The antimicrobial potential of pyrimidine carboxylic acid derivatives has also been extensively investigated.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Hydroxamic acid of pyrimidine-5-carboxylic acid | Staphylococcus aureus | 325 |

| Hydroxamic acid of pyrimidine-5-carboxylic acid | Escherichia coli | 325 |

| Cu(II) complex of hydroxamic acid | Staphylococcus aureus | 125 |

| Cu(II) complex of hydroxamic acid | Escherichia coli | 125 |

| Pyrimidine derivative 4a | E. coli | >512 |

| Pyrimidine derivative 4a | S. aureus | 256 |

Data compiled from various sources.[18][19]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrimidine carboxylic acid derivatives are often attributed to their ability to modulate specific signaling pathways.

De Novo Pyrimidine Biosynthesis

Orotic acid is a central intermediate in the de novo synthesis of pyrimidines. This pathway is a fundamental process for DNA and RNA synthesis and is a target for some anticancer drugs.

Dihydrofolate Reductase (DHFR) Inhibition

Many pyrimidine derivatives are designed as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, thereby halting cell proliferation. This is a key mechanism for several anticancer and antimicrobial drugs.

Kinase Inhibition

More recently, pyrimidine carboxylic acid derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways. For instance, they have shown promise as inhibitors of Aurora kinases and Janus kinases (JAKs), which are often dysregulated in cancer.

Conclusion and Future Directions

Pyrimidine carboxylic acid derivatives represent a versatile and enduring scaffold in medicinal chemistry and drug development. From the early discovery of orotic acid to the rational design of potent kinase inhibitors, this class of compounds continues to yield promising therapeutic candidates. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of green chemistry principles to their synthesis. The rich history and diverse biological activities of pyrimidine carboxylic acids ensure their continued importance in the quest for new and effective treatments for a wide range of diseases.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. BJOC - Search Results [beilstein-journals.org]

- 5. BJOC - Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. 2-chloropyrimidine-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Potential Therapeutic Targets for 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, a pyrimidine derivative with structural motifs common to a class of pharmacologically active compounds. While direct biological data for this specific molecule is not extensively available in public literature, its core structure is a recognized "privileged scaffold" in medicinal chemistry. This document extrapolates potential therapeutic applications by examining structurally related compounds with established biological activities. The primary focus will be on the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. A secondary potential target, Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, will also be discussed. This guide provides a comprehensive overview of these potential targets, including relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for assessing biological activity.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that is a core component of nucleic acids (cytosine, thymine, and uracil).[1] In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] Derivatives of pyrimidine have been successfully developed as anticancer, antiviral, and antimicrobial agents. Their versatility stems from the various substitution points on the pyrimidine ring, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.

Given the structural features of this compound, including the amino and thioether substitutions, it is plausible that this molecule could exhibit inhibitory activity against enzymes that recognize purine or pyrimidine-like substrates.

Primary Potential Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] Specifically, CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, is essential for the G1/S phase transition and the initiation of DNA replication.[4] Numerous pyrimidine-based compounds have been developed as potent and selective CDK2 inhibitors.[2][3][5]

CDK2 Signaling Pathway

The activity of CDK2 is tightly regulated throughout the cell cycle. In the late G1 phase, mitogenic signals lead to the synthesis of Cyclin E, which binds to and activates CDK2. The CDK2/Cyclin E complex then phosphorylates several key substrates, including the Retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis, thereby driving the cell into the S phase. Subsequently, CDK2 associates with Cyclin A to promote the progression through the S phase. Inhibition of CDK2 can lead to cell cycle arrest at the G1/S checkpoint and induce apoptosis in cancer cells.

Quantitative Data for a Representative CDK2 Inhibitor

While specific inhibitory data for this compound against CDK2 is not available, we can examine a structurally related pyrazolopyrimidine compound to illustrate the expected potency. Compound 17 from a published study on pyrazolo[3,4-d]pyrimidine derivatives serves as a relevant example.[6]

| Compound | Target | IC50 (µM) | Reference |

| Compound 17 (Representative) | CDK2 | 0.19 | [6] |

IC50: The half-maximal inhibitory concentration.

Experimental Protocol: In Vitro CDK2 Kinase Assay

The following is a detailed protocol for a typical in vitro kinase assay to determine the inhibitory activity of a compound against CDK2/Cyclin A2.[4][7][8]

Objective: To measure the IC50 value of a test compound against CDK2/Cyclin A2 kinase activity.

Principle: The assay measures the amount of ADP produced from the kinase reaction, where CDK2/Cyclin A2 phosphorylates a substrate using ATP. The amount of ADP is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

Kinase substrate (e.g., Histone H1 or a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Test compound (this compound)

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well plates (white, opaque)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

-

Kinase Reaction Setup:

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the CDK2/Cyclin A2 enzyme to all wells except the negative control.

-

Add the kinase substrate to all wells.

-

Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Add ATP to all wells to start the reaction. The final ATP concentration should be close to the Km value for CDK2.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination and ADP Detection:

-

Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Secondary Potential Target: Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo biosynthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[9][10] This pathway is crucial for the synthesis of DNA, RNA, and other essential biomolecules.[11] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive target for anticancer and immunosuppressive therapies.[9][11][12] The pyrimidine core of this compound makes it a plausible candidate for a DHODH inhibitor.[13]

Role of DHODH in De Novo Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway begins with simple precursors and culminates in the production of uridine monophosphate (UMP), which is then converted to other pyrimidine nucleotides. DHODH is a key regulatory point in this pathway. Its inhibition leads to the depletion of the pyrimidine pool, which in turn results in cell cycle arrest and apoptosis in cells that are highly dependent on this pathway.

Experimental Protocol: In Vitro DHODH Enzyme Assay

The following is a general protocol for an in vitro assay to measure the inhibition of DHODH.[14][15][16]

Objective: To determine the IC50 value of a test compound against DHODH activity.

Principle: The assay measures the DHODH-catalyzed reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at 600-650 nm is monitored spectrophotometrically.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHO, DCIP, and CoQ10 in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the test compound.

-

Enzyme-Inhibitor Pre-incubation:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions.

-

Add the DHODH enzyme solution.

-

Incubate at 25°C for 30 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

-

Initiate the reaction by adding the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Conclusion

While this compound is not extensively characterized in the scientific literature, its pyrimidine scaffold strongly suggests potential as a therapeutic agent, particularly as an enzyme inhibitor. Based on the wealth of data for structurally related compounds, Cyclin-Dependent Kinase 2 (CDK2) and Dihydroorotate Dehydrogenase (DHODH) represent two highly plausible and well-validated therapeutic targets. The information and protocols provided in this guide offer a robust framework for initiating the biological evaluation of this compound and its analogs. Further investigation through the described in vitro assays is warranted to elucidate the specific mechanism of action and therapeutic potential of this compound.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.jp]

- 8. promega.com [promega.com]

- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 10. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Exploratory Screening of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the exploratory screening of compound libraries based on the 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid scaffold. This pyrimidine derivative serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, including antiviral and anticancer agents. This document outlines the design and synthesis of such libraries, high-throughput screening protocols, data analysis, and the elucidation of structure-activity relationships (SAR), with a focus on kinase inhibition as a primary therapeutic target.

Library Design and Synthesis

The design of a focused library around the this compound core aims to explore the chemical space around this scaffold to identify potent and selective modulators of biological targets. The core structure allows for diversification at several key positions, primarily through modification of the carboxylic acid group and substitution on the pyrimidine ring.

A general synthetic approach involves the initial construction of the pyrimidine ring, followed by diversification. One common method for creating 4,5-disubstituted pyrimidines involves the condensation of a ketone with formamidine acetate in a one-step process.[1] For the specific core of interest, a multi-step synthesis is typically required, starting from simpler building blocks.

Experimental Protocol: General Synthesis of a this compound Amide Library

-

Esterification of the Core: The starting material, this compound, is first converted to its methyl or ethyl ester to facilitate subsequent reactions. This is typically achieved by refluxing the acid in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).

-

Amide Coupling: The resulting ester is then reacted with a diverse panel of primary or secondary amines to generate a library of amides. A common method for this is to use a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide).

-

Reaction Monitoring and Purification: The progress of each reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the products are purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity for biological screening.

-

Characterization: The final compounds are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.

The following diagram illustrates a generalized workflow for the synthesis and screening of a chemical library.

High-Throughput Screening (HTS)

High-throughput screening (HTS) enables the rapid evaluation of large numbers of compounds to identify "hits" that modulate a specific biological target. For pyrimidine derivatives, which are often designed as kinase inhibitors, a common primary assay is a biochemical kinase activity assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for FAK)

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence.

-

Reagents and Materials:

-

Recombinant human Focal Adhesion Kinase (FAK) enzyme.

-

FAK substrate (e.g., a synthetic peptide).

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

-

Test compounds from the synthesized library.

-

-

Procedure:

-

Test compounds are serially diluted and added to the wells of a 384-well plate.

-

The kinase and substrate are added to the wells and incubated with the compounds.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using the detection reagents.

-

The signal is read using a plate reader.

-

-

Data Analysis: The percentage of inhibition for each compound is calculated relative to positive (no inhibitor) and negative (no enzyme) controls. Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further evaluation.

Hit Confirmation and Secondary Assays

Hits identified in the primary screen undergo a confirmation process to eliminate false positives. Confirmed hits are then tested in dose-response assays to determine their potency (e.g., IC₅₀ value). Subsequently, these compounds are evaluated in secondary assays, often cell-based, to assess their activity in a more biologically relevant context.

Experimental Protocol: Cell-Based Proliferation Assay

-

Cell Lines: A panel of human cancer cell lines is selected based on the target kinase's role in cancer progression (e.g., U87-MG glioblastoma cells for FAK inhibitors).[2]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compounds.

-

After a set incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured, which correlates with the number of viable cells.

-

-